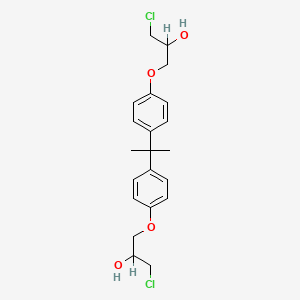

Bisphenol A bis(3-chloro-2-hydroxypropyl) ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-3-[4-[2-[4-(3-chloro-2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26Cl2O4/c1-21(2,15-3-7-19(8-4-15)26-13-17(24)11-22)16-5-9-20(10-6-16)27-14-18(25)12-23/h3-10,17-18,24-25H,11-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCFDJRJOGPUFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OCC(CCl)O)C2=CC=C(C=C2)OCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10963995 | |

| Record name | 1,1'-{Propane-2,2-diylbis[(4,1-phenylene)oxy]}bis(3-chloropropan-2-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4809-35-2 | |

| Record name | Bisphenol A bis(3-chloro-2-hydroxypropyl) ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004809352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-{Propane-2,2-diylbis[(4,1-phenylene)oxy]}bis(3-chloropropan-2-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bisphenol A bis(3-chloro-2-hydroxypropyl) ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BADGE-2Cl), a chlorinated derivative of the widely used epoxy monomer, Bisphenol A diglycidyl ether (BADGE). This document details the core synthetic reactions, outlines experimental protocols, and presents the underlying chemical principles.

Introduction

This compound, also known as BADGE-2Cl, is a significant compound often studied in the context of food contact materials and environmental analysis. Its synthesis is a direct result of the interaction between Bisphenol A diglycidyl ether (BADGE), a primary component of epoxy resins, and hydrochloric acid. This process is of particular interest to researchers studying the migration and transformation of epoxy resin constituents under acidic conditions, as well as for the preparation of analytical standards for toxicological and metabolic studies.

Core Synthesis Pathway

The synthesis of this compound is a two-step process commencing with the formation of its precursor, Bisphenol A diglycidyl ether (BADGE).

Step 1: Synthesis of Bisphenol A diglycidyl ether (BADGE)

The initial step involves the reaction of Bisphenol A (BPA) with an excess of epichlorohydrin in the presence of a basic catalyst, typically sodium hydroxide (NaOH). This reaction proceeds via a nucleophilic ring-opening of the epichlorohydrin, followed by a dehydrochlorination to form the glycidyl ether.

Reaction Scheme for BADGE Synthesis

Caption: Synthesis of BADGE from Bisphenol A and epichlorohydrin.

Step 2: Synthesis of this compound (BADGE-2Cl)

The second and final step is the hydrochlorination of BADGE. This reaction involves the acid-catalyzed ring-opening of the two epoxide rings of the BADGE molecule by hydrochloric acid (HCl). Each epoxide ring reacts with one molecule of HCl to yield the corresponding chlorohydrin, resulting in the formation of this compound.[1]

Reaction Scheme for BADGE-2Cl Synthesis

Caption: Synthesis of BADGE-2Cl via hydrochlorination of BADGE.

Experimental Protocols

While specific yields and optimal conditions can vary, the following protocols outline the general procedures for the synthesis of BADGE and its subsequent conversion to BADGE-2Cl.

Synthesis of Bisphenol A diglycidyl ether (BADGE)

A detailed experimental procedure for the synthesis of BADGE is as follows:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and thermometer, dissolve Bisphenol A in an excess of epichlorohydrin.

-

Catalyst Addition: Gradually add a concentrated aqueous solution of sodium hydroxide to the mixture while maintaining vigorous stirring. The molar ratio of NaOH to Bisphenol A is typically around 2:1.

-

Temperature Control: Maintain the reaction temperature between 60°C and 100°C.

-

Reaction Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the resulting sodium chloride salt is removed by filtration. The excess epichlorohydrin is removed by distillation under reduced pressure. The crude BADGE can be further purified by recrystallization or column chromatography.

Synthesis of this compound (BADGE-2Cl)

The following is a generalized protocol for the hydrochlorination of BADGE:

-

Dissolution: Dissolve the purified BADGE in a suitable organic solvent, such as dioxane or a chlorinated solvent, in a reaction flask.

-

Acidification: Cool the solution in an ice bath and slowly add a stoichiometric excess of concentrated hydrochloric acid with continuous stirring.

-

Reaction: Allow the reaction mixture to stir at a controlled temperature (e.g., room temperature) for a specified period. The progress of the reaction can be followed by monitoring the disappearance of the epoxide groups using techniques like infrared (IR) spectroscopy or nuclear magnetic resonance (NMR) spectroscopy.

-

Isolation and Purification: Upon completion, the reaction mixture is typically neutralized with a weak base. The organic layer is separated, washed with water, and dried over an anhydrous salt (e.g., sodium sulfate). The solvent is then removed under reduced pressure to yield the crude BADGE-2Cl. Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Quantitative Data

Quantitative data for the synthesis of BADGE and BADGE-2Cl can be influenced by various factors including reaction conditions and purity of reagents. The following table summarizes typical data found in the literature, although specific values may vary.

| Parameter | Synthesis of BADGE | Synthesis of BADGE-2Cl |

| Reactants | Bisphenol A, Epichlorohydrin, NaOH | BADGE, HCl |

| Typical Molar Ratio | BPA:Epichlorohydrin (1:2 to 1:10) | BADGE:HCl (1:2.2) |

| Typical Solvent | Excess Epichlorohydrin | Dioxane, Chlorinated Solvents |

| Typical Temperature | 60-100 °C | 0 °C to Room Temperature |

| Typical Reaction Time | 2-6 hours | 1-4 hours |

| Reported Yield | > 80% | Variable, typically high |

| Purity | > 95% after purification | > 98% for analytical standards |

Logical Workflow for Synthesis and Characterization

The overall process from starting materials to the purified final product, including characterization steps, can be visualized as follows:

Caption: Overall workflow for the synthesis and characterization of BADGE-2Cl.

Conclusion

The synthesis of this compound is a straightforward two-step process involving the initial formation of BADGE followed by an acid-catalyzed epoxide ring-opening. This guide provides the fundamental knowledge and procedural outlines necessary for researchers to synthesize and study this important compound. Careful control of reaction conditions and rigorous purification are essential for obtaining a high-purity product suitable for analytical and research purposes.

References

The Genesis of a Pre-Polymer: A Technical Guide to the Formation of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether

For Immediate Release

This whitepaper provides a detailed exploration of the chemical synthesis of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BADGE·2HCl), a key chlorohydrin derivative of Bisphenol A diglycidyl ether (BADGE). This document is intended for researchers, scientists, and professionals in the fields of polymer chemistry, materials science, and drug development who require a deep understanding of the reaction mechanism, experimental procedures, and analytical characterization of this compound.

Core Reaction Mechanism

The formation of this compound is a multi-step process initiated by the reaction of Bisphenol A (BPA) with an excess of epichlorohydrin (ECH) under alkaline conditions. The reaction proceeds through a nucleophilic substitution mechanism involving the opening of the epoxide ring of epichlorohydrin by the phenoxide ions of BPA.

The overall reaction can be summarized as follows:

Step 1: Deprotonation of Bisphenol A

The phenolic hydroxyl groups of Bisphenol A are acidic and are deprotonated by a base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form a more nucleophilic phenoxide ion.

Step 2: Nucleophilic Attack and Ring Opening

The resulting phenoxide ion acts as a nucleophile and attacks one of the carbon atoms of the epoxide ring of epichlorohydrin. This results in the opening of the epoxide ring and the formation of a chlorohydrin intermediate. This step is a classic example of a Williamson ether synthesis.

Step 3: Formation of the Dichlorohydrin

Given that Bisphenol A has two phenolic hydroxyl groups, the process is repeated on the other side of the molecule, leading to the formation of the final product, this compound. The use of an excess of epichlorohydrin favors the formation of this dichlorohydrin over polymerization.

A simplified representation of the reaction mechanism is depicted in the following diagram:

Quantitative Data

Precise quantitative data for the direct, high-yield synthesis of this compound is not extensively reported in publicly available literature, as the primary industrial focus is often the production of the corresponding epoxy resin (BADGE). However, based on related syntheses of epoxy resins and chlorohydrin derivatives, the following table summarizes key reaction parameters that influence the yield and purity of the product.

| Parameter | Condition | Expected Outcome on Yield/Purity |

| Molar Ratio (ECH:BPA) | > 2:1 (significant excess of ECH) | Favors the formation of the dichlorohydrin and minimizes polymerization. |

| Catalyst | NaOH, KOH, Quaternary Ammonium Salts | An alkaline catalyst is essential for the deprotonation of BPA. The choice of catalyst can affect reaction rate and selectivity. |

| Temperature | 50 - 70 °C | Higher temperatures can increase the reaction rate but may also promote side reactions and polymerization. |

| Reaction Time | 1 - 3 hours | Sufficient time is required for the completion of both nucleophilic substitution steps. |

| Solvent | Often neat (excess ECH acts as solvent) or with an inert organic solvent | The choice of solvent can influence the solubility of reactants and the reaction kinetics. |

Experimental Protocols

Materials:

-

Bisphenol A (BPA)

-

Epichlorohydrin (ECH)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Inert organic solvent (e.g., toluene, optional)

-

Deionized water

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, dissolve Bisphenol A in a significant excess of epichlorohydrin (e.g., a 10:1 molar ratio of ECH to BPA). An inert solvent can be added if necessary.

-

Catalyst Addition: Slowly add a concentrated aqueous solution of NaOH or KOH to the reaction mixture while stirring vigorously. The addition should be dropwise to control the exothermic reaction. The molar ratio of NaOH/BPA is typically in the range of 1.35-1.42:1 for the complete reaction to the epoxy, so a stoichiometric amount relative to BPA should be considered for the chlorohydrin formation.[1]

-

Reaction: Heat the mixture to a temperature between 50-60 °C and maintain for 1.5 to 4 hours.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure.

-

Extraction: Add deionized water to the reaction mixture to dissolve the inorganic salts. Extract the organic phase with ethyl acetate.

-

Washing: Wash the organic layer sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel.

The following diagram illustrates a general workflow for the synthesis and purification of BADGE·2HCl.

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bisphenol A backbone, the methyl protons of the isopropylidene group, and the protons of the 3-chloro-2-hydroxypropyl ether chains.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule, including the aromatic carbons, the quaternary carbon of the isopropylidene group, and the carbons of the ether side chains.

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum of BADGE·2HCl would exhibit characteristic absorption bands corresponding to:

-

O-H stretching of the hydroxyl groups.

-

C-O stretching of the ether linkages.

-

C-Cl stretching of the chlorohydrin moiety.

-

Aromatic C-H and C=C stretching from the bisphenol A core.

Mass Spectrometry (MS):

Mass spectrometry is a crucial tool for confirming the molecular weight and fragmentation pattern of BADGE·2HCl. Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. The mass spectrum would show the molecular ion peak and characteristic fragment ions resulting from the cleavage of the ether bonds and loss of small molecules.

This technical guide provides a foundational understanding of the synthesis of this compound. Further research and optimization of the presented experimental protocol may be necessary to achieve high yields and purity for specific research applications.

References

An In-depth Technical Guide to Bisphenol A bis(3-chloro-2-hydroxypropyl) ether: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol A bis(3-chloro-2-hydroxypropyl) ether, also known by its acronym BADGE-2HCl, is a derivative of Bisphenol A (BPA). It is of significant interest to researchers in various fields, including toxicology, materials science, and drug development, due to its presence as a potential migrant from food contact materials and its biological activities. This technical guide provides a comprehensive overview of its chemical properties, structure, and known biological effects, with a focus on presenting quantitative data and experimental methodologies.

Chemical Structure and Identification

The chemical structure of this compound consists of a central Bisphenol A core ether-linked to two 3-chloro-2-hydroxypropyl groups.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-chloro-3-[4-[2-[4-(3-chloro-2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol[1] |

| CAS Number | 4809-35-2[1] |

| Molecular Formula | C₂₁H₂₆Cl₂O₄[1] |

| Synonyms | BADGE-2HCl, 2,2-Bis[4-(3-chloro-2-hydroxypropoxy)phenyl]propane[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 413.33 g/mol | [2] |

| Appearance | Colorless or white powder or crystals | [3] |

| Melting Point | >58°C (decomposes) | [2][4] |

| Boiling Point | 585.1 ± 50.0 °C (Predicted) | [4] |

| Solubility | Slightly soluble in DMSO or methanol | [3] |

Experimental Protocols

Representative Synthesis of this compound

Workflow for a Representative Synthesis:

Caption: A generalized two-step synthesis workflow.

Step 1: Synthesis of Bisphenol A diglycidyl ether (BADGE) A two-step process is often employed. First, an addition reaction between Bisphenol A and epichlorohydrin is carried out in the presence of a catalyst, such as a quaternary ammonium salt, to form a chlorohydrin intermediate. In the second step, a ring-closure reaction is induced in the presence of sodium hydroxide to yield the epoxy resin, BADGE[5].

Step 2: Synthesis of this compound The purified BADGE is then reacted with a stoichiometric amount of concentrated hydrochloric acid. The reaction proceeds via the opening of the epoxide rings to form the final product. The product is then purified, for example, by recrystallization.

Representative Analytical HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of this compound. The following is a representative protocol based on methods for similar bisphenol compounds.

Table 3: Representative HPLC Parameters

| Parameter | Description |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |

| Gradient | Start with a higher percentage of A, gradually increasing the percentage of B over the run to elute the compound. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm or Fluorescence (Excitation: 275 nm, Emission: 300 nm) |

| Injection Volume | 10-20 µL |

Biological Activity and Signaling Pathways

This compound is recognized as a potential endocrine-disrupting chemical. Research has indicated its ability to interfere with metabolic processes, particularly lipid homeostasis.

A study utilizing the zebrafish liver cell line (ZFL) demonstrated that this compound exhibits higher lipotoxicity compared to Bisphenol A (BPA) and Bisphenol F (BPF)[3]. The study revealed that exposure to this compound led to an increase in intracellular levels of dihydroceramides and ether-triacylglycerides, which is suggestive of inhibited cell growth[3]. Furthermore, it caused an increase in saturated and lower unsaturated triacylglycerides[3].

While a complete signaling cascade has not been fully elucidated for this specific compound, based on its effects on lipid metabolism, a plausible pathway can be proposed. The disruption of lipid homeostasis often involves key regulators of lipid synthesis and breakdown.

Proposed Signaling Pathway for Disruption of Lipid Homeostasis:

Caption: Proposed pathway of cellular effects.

This diagram illustrates the observed effects of this compound on lipid metabolism in zebrafish liver cells, leading to inhibited cell growth and lipotoxicity. Further research is required to identify the specific molecular targets and signaling molecules involved in this pathway.

Conclusion

This compound is a compound of growing interest due to its potential as an endocrine disruptor and its effects on lipid metabolism. This guide has summarized its key chemical and physical properties, provided representative experimental protocols, and outlined its known biological activities. The provided data and diagrams serve as a valuable resource for researchers and professionals in the fields of toxicology, drug development, and materials science. Further investigation is warranted to fully elucidate its mechanisms of action and potential health implications.

References

- 1. hmdb.ca [hmdb.ca]

- 2. 2,2-BIS[4-(3-CHLORO-2-HYDROXYPROPOXY)PHENYL]PROPANE | 4809-35-2 [amp.chemicalbook.com]

- 3. Untargeted lipidomics reveals the toxicity of bisphenol A bis(3-chloro-2- hydroxypropyl) ether and bisphenols A and F in zebrafish liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,2-BIS[4-(3-CHLORO-2-HYDROXYPROPOXY)PHENYL]PROPANE CAS#: 4809-35-2 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2,6-Di-tert-butyl-p-benzoquinone (CAS No. 719-22-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-tert-butyl-p-benzoquinone, with the CAS number 719-22-2, is a significant organic compound belonging to the benzoquinone class.[1] Its structure is characterized by a p-benzoquinone core substituted with two bulky tert-butyl groups at the 2 and 6 positions.[2] This substitution pattern imparts unique steric and electronic properties, influencing its reactivity and biological activity. The compound is of considerable interest due to its role as a metabolite of the widely used antioxidant butylated hydroxytoluene (BHT), as well as its own intrinsic antioxidant properties.[2] This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and biological relevance of 2,6-Di-tert-butyl-p-benzoquinone.

Physicochemical Properties

2,6-Di-tert-butyl-p-benzoquinone typically appears as a yellow to orange crystalline solid.[1][3][4] The bulky tert-butyl groups contribute to its stability and influence its solubility, rendering it highly soluble in many organic solvents while having limited solubility in water.[4][5]

Core Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₀O₂ | [3][6] |

| Molecular Weight | 220.31 g/mol | [1][3][6] |

| Melting Point | 65-67 °C | [1][7][8][9] |

| Boiling Point | 75-80 °C at 0.7 mmHg; 285.4 °C at 760 mmHg | [7][10] |

| Vapor Pressure | 0.000411 mmHg; 0.00281 mmHg at 25°C | [1][10] |

| logP (Octanol-Water Partition Coefficient) | 4.42 | [1][11] |

| Water Solubility | Insoluble; Predicted: 0.12 g/L | [4][7][11] |

| Appearance | Yellow to orange crystals or crystalline powder | [1][3][7] |

Spectroscopic and Other Properties

| Property | Value | Source(s) |

| Density | 1.0106 g/cm³ (rough estimate); 1.027 g/cm³ | [7][10] |

| Refractive Index | 1.4970 (estimate); 1.504 | [7][10] |

| Flash Point | >110 °C (230 °F); 106.2 °C | [7][10] |

| EINECS Number | 211-946-0 | [7][10] |

| InChI Key | RDQSIADLBQFVMY-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(C)(C)C1=CC(=O)C=C(C1=O)C(C)(C)C | [1] |

Experimental Protocols

Synthesis of 2,6-Di-tert-butyl-p-benzoquinone

The most common method for the synthesis of 2,6-Di-tert-butyl-p-benzoquinone is the oxidation of 2,6-di-tert-butylphenol.[6][12] Several oxidizing agents and catalytic systems can be employed for this transformation.

Protocol 1: Oxidation using Hydrogen Peroxide

This method utilizes hydrogen peroxide as the oxidizing agent, often in the presence of a catalyst.[6][13]

-

Reagents:

-

Procedure:

-

Dissolve 2,6-di-tert-butylphenol in acetonitrile in a reaction vessel.

-

Add the titanosilicate catalyst to the solution.

-

Add the 35% aqueous solution of hydrogen peroxide to the reaction mixture. The molar ratio of phenol to hydrogen peroxide is typically in the range of 1:2 to 1:4.[13]

-

Maintain the reaction temperature between 25-60°C.[13]

-

Allow the reaction to proceed for 0.5 to 2 hours.[13]

-

Upon completion, the product can be isolated and purified using standard techniques such as crystallization.

-

Protocol 2: Salcomine-Catalyzed Oxygenation

This procedure employs a cobalt catalyst, salcomine, for the selective oxidation of 2,6-di-tert-butylphenol using molecular oxygen.[14]

-

Apparatus: A three-necked flask equipped with a mechanical stirrer, a thermometer, and a gas-inlet tube.[14]

-

Reagents:

-

Procedure:

-

Charge the flask with 2,6-di-tert-butylphenol and N,N-dimethylformamide.[14]

-

Add the salcomine catalyst to the mixture.[14]

-

Introduce oxygen gas with stirring, ensuring the temperature does not exceed 50°C.[14]

-

Continue the reaction for approximately 4 hours, at which point the temperature will typically drop to around 25°C.[14]

-

Pour the reaction mixture onto crushed ice and add 4 N hydrochloric acid to precipitate the product.[14]

-

Collect the yellow-brown precipitate by suction filtration.[14]

-

Wash the precipitate sequentially with 1 N hydrochloric acid, water, and cold ethanol.[14]

-

Dry the crude product under reduced pressure.[14]

-

Recrystallize the crude product from ethanol to obtain pure 2,6-di-tert-butyl-p-benzoquinone.[14]

-

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of 2,6-Di-tert-butyl-p-benzoquinone.

Biological Activity and Signaling Pathways

2,6-Di-tert-butyl-p-benzoquinone exhibits a range of biological activities, primarily stemming from its antioxidant properties and its ability to participate in redox reactions.[4][6] It is a known metabolite of BHT, a common food additive, and its formation is relevant to understanding the metabolic fate and potential biological effects of BHT.[1][2]

Recent studies have explored the potential for 2,6-Di-tert-butyl-p-benzoquinone to interact with cellular signaling pathways. One area of investigation has been its effect on the retinoic acid receptor β (RARβ), a key regulator of cell growth and differentiation.[15] Interference with RARβ signaling has been identified as a potential molecular initiating event that could lead to adverse outcomes, including carcinogenic risk.[15] The proposed mechanism involves both epigenetic modifications (DNA methylation) and direct conformational changes to the receptor.[15] This interference can subsequently alter the expression of downstream proteins such as p-Erk1/2 and COX-2, potentially promoting cancer cell proliferation and metastasis.[15]

Proposed Signaling Pathway Interference

Caption: Proposed adverse outcome pathway involving 2,6-Di-tert-butyl-p-benzoquinone.

References

- 1. 2,6-Di-t-butyl-p-benzoquinone | C14H20O2 | CID 12867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. CAS 719-22-2: 2,6-Di-tert-butyl-1,4-benzoquinone [cymitquimica.com]

- 6. Buy 2,6-Di-tert-butyl-P-benzoquinone | 719-22-2 [smolecule.com]

- 7. 2,6-Di-tert-butyl-p-benzoquinone CAS#: 719-22-2 [m.chemicalbook.com]

- 8. 2,6-Di-tert-butyl-p-benzoquinone | 719-22-2 [chemicalbook.com]

- 9. 2,6-Di-tert-butyl-1,4-benzoquinone 98 719-22-2 [sigmaaldrich.com]

- 10. 2,6-Di-tert-butyl-p-benzoquinone | 719-22-2 [chemnet.com]

- 11. hmdb.ca [hmdb.ca]

- 12. 2,6-Di-tert-butyl-P-benzoquinone | 719-22-2 | Benchchem [benchchem.com]

- 13. RU2654477C2 - Method of producing 2,6-di-tert-butyl-p-benzoquinone - Google Patents [patents.google.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Carcinogenic Risk of 2,6-Di- tert-Butylphenol and Its Quinone Metabolite 2,6-DTBQ Through Their Interruption of RARβ: In Vivo, In Vitro, and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BADGE-2HCl)

Introduction

Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BADGE-2HCl) is a chlorinated derivative of Bisphenol A diglycidyl ether (BADGE), a primary component of epoxy resins. These resins are extensively used in the internal coatings of food and beverage cans to prevent direct contact between the contents and the metal surface. The formation of BADGE-2HCl can occur from the reaction of BADGE with hydrochloric acid, which may be present in certain food matrices or from the breakdown of other materials used in the can lining, such as PVC-based organosols. Due to its potential for migration into foodstuffs, the detection and quantification of BADGE-2HCl are of significant interest to researchers, scientists, and professionals in the field of drug development and food safety. This guide provides a comprehensive overview of the solubility of BADGE-2HCl in organic solvents and details the experimental protocols for its analysis.

Solubility of this compound

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Source |

| Dimethyl sulfoxide (DMSO) | Slightly soluble | [1] |

| Methanol | Slightly soluble | [1] |

| Acetonitrile | Soluble (commercially available as a solution) | |

| General Organic Solvents | Soluble |

Experimental Protocols for Analysis

The analysis of BADGE-2HCl, particularly in complex matrices like food, involves several key steps including sample preparation (extraction and clean-up) and instrumental analysis. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed for the determination of BADGE-2HCl.

Sample Preparation: Extraction from Canned Food

The goal of the extraction process is to isolate BADGE-2HCl and its related compounds from the food matrix while minimizing the co-extraction of interfering substances.

-

Liquid-Liquid Extraction (LLE):

-

Homogenize the entire content of the can.

-

Weigh a representative sample (e.g., 3 g) of the homogenized food into a centrifuge tube.

-

Add a suitable organic solvent for extraction. Acetonitrile is frequently used due to its excellent solubility for BADGE derivatives and its ability to precipitate proteins.[2] For fatty foods, ethyl acetate is a common choice.

-

Vortex or shake the mixture vigorously for a specified period (e.g., 20 minutes) to ensure thorough mixing.

-

Further enhance extraction by sonication in an ultrasonic bath (e.g., for 30 minutes).

-

Centrifuge the mixture at a high speed (e.g., 4000 rpm) for a sufficient time (e.g., 15 minutes) to separate the organic solvent layer from the solid food matrix.

-

Carefully transfer the supernatant (the organic solvent layer) to a clean vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a smaller volume of a solvent mixture suitable for the analytical instrument, such as methanol:water (1:1), and filter before injection.[3]

-

-

Solid-Phase Extraction (SPE) for Clean-up: SPE is often used after the initial extraction to further purify the sample by removing interfering compounds.

-

Condition a polymeric SPE cartridge (e.g., hydrophobic polystyrene-divinylbenzene) with methanol followed by water.

-

Load the reconstituted extract from the LLE step onto the conditioned SPE cartridge.

-

Wash the cartridge with a weak solvent to remove polar interferences while retaining the analytes of interest.

-

Elute the BADGE derivatives, including BADGE-2HCl, from the cartridge using a stronger organic solvent, such as methanol.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.[2]

-

Instrumental Analysis

-

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD): HPLC-FLD is a sensitive technique for the quantification of BADGE and its derivatives.

-

Column: A reversed-phase column, such as a C18 column, is typically used for separation.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol is commonly employed. The gradient is programmed to start with a higher proportion of the aqueous phase and gradually increase the organic phase to elute the analytes based on their polarity.

-

Flow Rate: A typical flow rate is around 0.5 to 1.0 mL/min.

-

Detection: Fluorescence detection is highly sensitive for these compounds. The excitation and emission wavelengths are optimized for the specific analytes. For instance, an excitation wavelength of 275 nm and an emission wavelength of 295 nm can be used.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides high selectivity and sensitivity, making it the preferred method for complex matrices and trace-level analysis.

-

Chromatography: Similar HPLC conditions as described for HPLC-FLD are used.

-

Ionization: Electrospray ionization (ESI) is a common ionization technique for these compounds.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode. In this mode, specific precursor-to-product ion transitions for BADGE-2HCl are monitored, providing high selectivity and reducing matrix interference.

-

Workflow for Analysis of BADGE-2HCl in Food Samples

Caption: General workflow for the analysis of BADGE-2HCl in food samples.

Conclusion

While quantitative data on the solubility of this compound in organic solvents remains scarce, its qualitative solubility characteristics and, more importantly, the well-established analytical methodologies for its detection provide a solid foundation for researchers and scientists. The detailed experimental protocols for extraction, clean-up, and instrumental analysis using HPLC and LC-MS/MS enable the accurate and sensitive determination of this compound in various matrices. This technical guide serves as a valuable resource for professionals involved in food safety, quality control, and toxicological studies related to food contact materials. Further research into the physicochemical properties of BADGE-2HCl, including its quantitative solubility, would be beneficial for a more complete understanding of its behavior.

References

An In-depth Technical Guide on the Thermal Degradation of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists in publicly available literature specifically detailing the thermal degradation of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BADGE-2HCl). This guide synthesizes information from studies on structurally related compounds, including Bisphenol A (BPA), epoxy resins, and chlorinated organic molecules, to provide a comprehensive overview of the expected thermal behavior, analytical methodologies, and potential degradation pathways.

Introduction

This compound (BADGE-2HCl) is a derivative of Bisphenol A diglycidyl ether (BADGE), commonly used in the manufacturing of epoxy resins and coatings. The presence of chlorine atoms in its structure significantly influences its thermal stability and the nature of its degradation products. Understanding the thermal degradation of BADGE-2HCl is crucial for assessing the safety and stability of materials derived from it, particularly in applications involving elevated temperatures. Thermal decomposition can lead to the formation of various volatile and non-volatile compounds, some of which may be hazardous. For instance, the thermal treatment of coatings containing BADGE can lead to the formation of chlorinated derivatives[1][2].

Physicochemical Properties and Thermal Stability

The thermal stability of a compound is influenced by its molecular structure. The ether linkages and the presence of hydroxyl and chloro- groups in BADGE-2HCl are key determinants of its degradation profile. While specific thermal data for BADGE-2HCl is scarce, the Safety Data Sheet for the related compound Bisphenol A indicates that it is stable under normal conditions but will emit toxic fumes, including oxides of carbon, upon burning[3]. It is anticipated that the degradation of BADGE-2HCl would be an exothermic process[4].

Experimental Protocols for Studying Thermal Degradation

A multi-faceted analytical approach is required to fully characterize the thermal degradation of BADGE-2HCl. The following are standard experimental protocols employed for such investigations.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition kinetics of BADGE-2HCl.

Methodology:

-

Instrument: A thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of BADGE-2HCl is placed in a ceramic or platinum pan.

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or in the presence of an oxidative gas like air, at a constant flow rate (e.g., 50 mL/min).

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in BADGE-2HCl as a function of temperature.

Methodology:

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The analysis is performed under a controlled atmosphere (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program (heating and cooling cycles) at a defined rate (e.g., 10°C/min).

-

Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference. This data reveals endothermic and exothermic transitions such as melting, glass transition, and decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of BADGE-2HCl.

Methodology:

-

Instrument: A pyrolyzer coupled to a gas chromatograph-mass spectrometer system.

-

Sample Preparation: A microgram-scale amount of the BADGE-2HCl sample is placed in a pyrolysis tube or on a filament.

-

Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 600°C) in an inert atmosphere (e.g., helium). This rapid heating causes thermal fragmentation of the molecule.

-

Gas Chromatography (GC): The resulting volatile fragments are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with spectral libraries.

Quantitative Data on Thermal Degradation

Due to the lack of direct experimental studies on BADGE-2HCl, this section presents hypothetical data based on the expected behavior of similar chlorinated aromatic ethers. The actual values would need to be determined experimentally.

Table 1: Hypothetical TGA Data for the Thermal Degradation of BADGE-2HCl

| Parameter | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) |

| Onset Decomposition Temperature (Tonset) | 300 - 350°C | 280 - 330°C |

| Temperature at Max Decomposition Rate (Tmax) | 370 - 420°C | 350 - 400°C |

| Weight Loss at 500°C | 60 - 70% | 70 - 80% |

| Final Residue at 800°C | 20 - 30% | < 10% |

Table 2: Potential Thermal Degradation Products of BADGE-2HCl

| Product Name | Chemical Formula | Method of Identification |

| Bisphenol A | C15H16O2 | Py-GC/MS |

| 4-Isopropylphenol | C9H12O | Py-GC/MS |

| Phenol | C6H6O | Py-GC/MS |

| Hydrogen Chloride | HCl | TGA-FTIR, Ion Chromatography |

| Carbon Monoxide | CO | TGA-FTIR |

| Carbon Dioxide | CO2 | TGA-FTIR |

| Chlorinated Aromatic Compounds | Various | Py-GC/MS |

| Water | H2O | TGA-FTIR |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of analysis and a proposed degradation pathway for BADGE-2HCl.

Caption: Workflow for the comprehensive thermal analysis of BADGE-2HCl.

Caption: Proposed multi-step thermal degradation pathway for BADGE-2HCl.

Proposed Thermal Degradation Mechanism

The thermal degradation of BADGE-2HCl is expected to be a complex process involving multiple reaction pathways.

Initial Stages: The degradation is likely initiated by the cleavage of the weakest bonds in the molecule. The C-O ether bonds and the C-Cl bonds are susceptible to thermal scission. The presence of hydroxyl groups can also facilitate dehydration reactions.

Intermediate Stages: The initial bond scissions would generate a variety of radical and unstable intermediate species. These intermediates can undergo further reactions such as:

-

Dehydrochlorination: Elimination of hydrogen chloride (HCl) is a common thermal degradation pathway for chlorinated organic compounds.

-

Chain Scission: Fragmentation of the bisphenol A backbone can lead to the formation of bisphenol A, isopropylphenol, and phenol.

-

Rearrangement Reactions: Intramolecular rearrangements can lead to the formation of various aromatic and aliphatic compounds.

Final Stages: At higher temperatures, the intermediate products will further decompose into smaller, more stable volatile molecules such as water, carbon monoxide, carbon dioxide, and light hydrocarbons. A solid, carbonaceous char residue is also expected to form, particularly under inert atmospheres.

Conclusion

References

Unraveling the In Vivo Fate of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BADGE·2HCl): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BADGE·2HCl), a chlorinated derivative of Bisphenol A diglycidyl ether (BADGE), is primarily formed during the production of epoxy resins used in food can coatings. Due to its potential migration into foodstuffs, understanding its in vivo metabolic fate is crucial for assessing human exposure and potential health risks. While extensive research has been conducted on the metabolism of BADGE, specific in vivo metabolic data for BADGE·2HCl remains limited. This technical guide provides a comprehensive overview of the potential metabolites of BADGE·2HCl, drawing upon the known metabolic pathways of BADGE and related compounds. It also outlines detailed experimental protocols for future in vivo metabolism studies.

Proposed In Vivo Metabolic Pathways of BADGE·2HCl

Based on the known biotransformation of the parent compound BADGE, the in vivo metabolism of BADGE·2HCl is likely to proceed through several key pathways: hydrolysis, oxidation, and conjugation. The presence of chlorohydrin moieties in BADGE·2HCl suggests that dehalogenation and subsequent reactions may also occur.

A proposed metabolic pathway for BADGE·2HCl is illustrated below. This pathway is hypothetical and requires experimental validation.

Caption: Proposed metabolic pathway of BADGE·2HCl in vivo.

The primary metabolic routes are anticipated to be:

-

Hydrolysis: The chlorohydrin groups are susceptible to hydrolysis, leading to the formation of BADGE·HCl·H2O and subsequently BADGE·2H2O (bisphenol A bis(2,3-dihydroxypropyl) ether). BADGE·2H2O is a known major metabolite of BADGE.

-

Oxidation: The terminal hydroxyl groups of the propyl chains can undergo oxidation to form corresponding carboxylic acid metabolites.

-

Conjugation: The hydroxyl groups of the parent compound and its metabolites can be conjugated with glucuronic acid or sulfate, facilitating their excretion.

Quantitative Data on BADGE Metabolites in Human Biological Samples

While specific quantitative data for the in vivo metabolites of BADGE·2HCl are not yet available, studies on human exposure to BADGE provide valuable insights into the levels of its major hydrolysis products in plasma and urine. These data are summarized in the tables below and can serve as a reference for future studies on BADGE·2HCl.

Table 1: Concentrations of BADGE and its Hydrolysis Metabolites in Human Venous Blood Plasma

| Analyte | Concentration Range (ng/mL) | Detection Frequency | Reference |

| BADGE | < LLOQ | 0% | [1] |

| BADGE·H₂O | 0.108 - 0.222 | 40% | [1] |

| BADGE·2H₂O | 0.660 - 303.593 | 100% | [1] |

| LLOQ: Lower Limit of Quantification |

Table 2: Concentrations of BADGE and its Hydrolysis Metabolites in Human Urine

| Analyte | Concentration Range (ng/mL) | Detection Frequency | Reference |

| BADGE | < LLOQ (except one sample) | Low | [1] |

| BADGE·H₂O | 0.187 (in one sample) | Low | [1] |

| BADGE·2H₂O | 0.200 - 0.306 | High | [1] |

| LLOQ: Lower Limit of Quantification |

These findings suggest that for BADGE exposure, the di-hydrolyzed metabolite, BADGE·2H₂O, is the most predominant and consistently detected biomarker in both plasma and urine[1].

Experimental Protocols for In Vivo Metabolism Studies of BADGE·2HCl

The following section outlines a detailed, hypothetical experimental protocol for investigating the in vivo metabolism of BADGE·2HCl in a rodent model. This protocol is a composite based on established methodologies for BADGE and other xenobiotics.

Animal Model and Dosing

-

Species: Male Sprague-Dawley rats (8-10 weeks old).

-

Acclimation: Acclimate animals for at least one week prior to the study with free access to food and water.

-

Dosing: Administer BADGE·2HCl (dissolved in a suitable vehicle like corn oil) via oral gavage at a single dose (e.g., 10 mg/kg body weight). A control group should receive the vehicle only.

Sample Collection

-

Urine and Feces: House animals in metabolic cages for the collection of urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h, 48-72h) post-dosing.

-

Blood: Collect blood samples from the tail vein at various time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours) into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to obtain plasma.

-

Storage: Store all biological samples at -80°C until analysis.

Sample Preparation

The following workflow outlines the steps for preparing urine and plasma samples for analysis.

Caption: General workflow for urine and plasma sample preparation.

-

Urine Sample Preparation:

-

Thaw urine samples to room temperature.

-

To account for conjugated metabolites, perform enzymatic hydrolysis using β-glucuronidase and sulfatase.

-

Acidify the urine samples.

-

Perform solid-phase extraction (SPE) using a suitable sorbent (e.g., Oasis HLB) to clean up and concentrate the analytes.

-

Wash the SPE cartridge and elute the analytes with an appropriate solvent.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

-

-

Plasma Sample Preparation:

-

Thaw plasma samples to room temperature.

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant and proceed with SPE as described for urine samples.

-

Analytical Methodology: HPLC-MS/MS

-

Chromatography: High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 - 0.5 mL/min.

-

-

Mass Spectrometry: Tandem mass spectrometry (MS/MS) with an electrospray ionization (ESI) source in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) for targeted quantification of expected metabolites.

-

Metabolite Identification: Full scan and product ion scan modes for the identification of unknown metabolites.

-

Conclusion

This technical guide provides a foundational understanding of the potential in vivo metabolism of BADGE·2HCl. The proposed metabolic pathways, derived from the known biotransformation of BADGE, offer a starting point for targeted analytical studies. The provided quantitative data for BADGE metabolites underscores the importance of hydrolysis in the detoxification of related compounds. The detailed experimental protocols serve as a practical resource for researchers aiming to elucidate the complete metabolic profile of BADGE·2HCl. Further research in this area is essential for a comprehensive risk assessment of human exposure to this compound.

References

Navigating the Environmental Journey of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BCBHP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BCBHP), a derivative of Bisphenol A diglycidyl ether (BADGE), is a compound of emerging environmental interest.[1] Its structural similarity to Bisphenol A (BPA), a well-documented endocrine disruptor, necessitates a thorough understanding of its behavior and persistence in the environment. This technical guide provides a comprehensive overview of the environmental fate and transport of BCBHP, drawing upon available data and established principles of environmental chemistry. Due to the limited specific experimental data for BCBHP, this guide leverages information on related compounds, such as BPA and other chlorinated ethers, to provide a scientifically grounded assessment of its likely environmental behavior. Standardized experimental protocols for determining key environmental parameters are also detailed to facilitate further research.

Physicochemical Properties of BCBHP

The environmental fate of a chemical is fundamentally governed by its physicochemical properties. These properties determine its partitioning between different environmental compartments (air, water, soil, and biota), its susceptibility to degradation, and its potential for transport. While experimental data for BCBHP is scarce, some key properties have been computed and are presented in Table 1. For context, experimentally determined properties for the related compound, Bisphenol A (BPA), are also provided.

Table 1: Physicochemical Properties of BCBHP and BPA

| Property | This compound (BCBHP) | Bisphenol A (BPA) |

| Chemical Structure | CC(C)(c1ccc(OCC(O)CCl)cc1)c2ccc(OCC(O)CCl)cc2 | CC(C)(c1ccc(O)cc1)c2ccc(O)cc2 |

| CAS Number | 4809-35-2[2] | 80-05-7 |

| Molecular Formula | C₂₁H₂₆Cl₂O₄[2] | C₁₅H₁₆O₂ |

| Molecular Weight | 413.3 g/mol [2] | 228.29 g/mol |

| Physical Description | Colorless or white powder or crystals[3] | White powder with a subtle odor[4] |

| Water Solubility | Slightly soluble in DMSO or methanol[3] (Quantitative data in water not available) | ~300 mg/L at 25°C[5] |

| Vapor Pressure | Data not available | 5 x 10⁻⁶ mm Hg at 25°C |

| Octanol-Water Partition Coefficient (log Kow) | 4.6 (Computed)[2] | 3.40[5] |

| Henry's Law Constant | Data not available | 1.1 x 10⁻¹⁰ atm-m³/mol |

The computed high octanol-water partition coefficient (log Kow) of 4.6 for BCBHP suggests a strong tendency to partition into organic matter, such as soil, sediment, and biota, rather than remaining in the aqueous phase.[2] This is a critical factor influencing its mobility and bioavailability.

Environmental Fate of BCBHP

The persistence of BCBHP in the environment is determined by its susceptibility to various degradation processes, including biodegradation, photodegradation, and hydrolysis.

Biodegradation

Biodegradation is a key process for the removal of organic contaminants from the environment, mediated by microorganisms. While no specific studies on the biodegradation of BCBHP were identified, insights can be drawn from the extensive research on BPA and other chlorinated compounds.

-

Aerobic Biodegradation: Under aerobic conditions, BPA is readily biodegradable in water and soil, with reported half-lives ranging from a few days to a few weeks.[6] The degradation of BPA often proceeds through the oxidation of the aliphatic methyl group and hydroxylation of the phenolic rings.[7] For BCBHP, the presence of the chloro-2-hydroxypropyl ether side chains introduces additional sites for microbial attack. The ether linkages can be cleaved by etherase enzymes.[6] The chlorinated carbons may be susceptible to dehalogenation by various microbial enzymes, a process that is often a critical step in the detoxification of chlorinated compounds.[8] However, the presence of chlorine atoms can also increase the recalcitrance of a molecule to biodegradation.

-

Anaerobic Biodegradation: Under anaerobic conditions, the biodegradation of BPA is generally slower than in aerobic environments.[9] For chlorinated compounds, reductive dechlorination is a common anaerobic degradation pathway where the chlorine atom is removed and replaced with a hydrogen atom.[10] It is plausible that BCBHP could undergo anaerobic biodegradation through a combination of ether cleavage and reductive dechlorination.

The overall biodegradability of BCBHP is expected to be slower than that of BPA due to the presence of the chlorinated ether side chains.

Photodegradation

Photodegradation, or photolysis, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. This process can be a significant degradation pathway for chemicals present in the upper layers of water bodies and on soil surfaces. While specific data on the photodegradation of BCBHP is unavailable, the bisphenol A core structure is known to absorb UV light, which can lead to its degradation. The presence of chlorine atoms in BCBHP may influence its photolytic behavior.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The ether linkages in BCBHP could be susceptible to hydrolysis, particularly at non-neutral pH values. However, ether bonds are generally stable under typical environmental conditions.[11] The rate of hydrolysis would be a critical factor in determining the persistence of BCBHP in aquatic environments.

Environmental Transport of BCBHP

The transport of BCBHP in the environment dictates its distribution and the potential for exposure to various ecosystems and human populations. Key transport processes include sorption to soil and sediment, leaching into groundwater, and volatilization into the atmosphere.

Sorption to Soil and Sediment

Sorption is the process by which a chemical binds to solid particles, such as soil and sediment. The high computed log Kow of 4.6 for BCBHP strongly suggests that it will have a high affinity for organic matter in soil and sediment.[2] This is consistent with studies on BPA, which show significant sorption to soil, with the organic carbon-normalized sorption coefficient (Koc) values ranging from 314 to 1524 L/kg. The sorption of BCBHP to soil is expected to be a dominant process, which would reduce its mobility and bioavailability in the environment.

Leaching and Mobility in Soil

Leaching is the process by which a chemical dissolves in water and moves downward through the soil profile, potentially contaminating groundwater. Due to its expected strong sorption to soil organic matter, the leaching potential of BCBHP is predicted to be low. Column leaching studies with related bisphenols have demonstrated that mobility is inversely correlated with soil organic matter content.[12] Therefore, in soils with higher organic content, BCBHP is likely to be retained in the upper soil layers with limited potential for groundwater contamination.

Volatilization

Volatilization is the process by which a substance evaporates from soil or water into the atmosphere. The potential for volatilization is determined by a chemical's vapor pressure and Henry's Law constant. While these values are not available for BCBHP, its high molecular weight and the presence of polar hydroxyl groups suggest that its vapor pressure is likely to be low, and therefore, volatilization from water and moist soil surfaces is not expected to be a significant transport pathway.

Experimental Protocols

To address the data gaps for BCBHP, standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), should be employed.[13] These guidelines provide a framework for generating high-quality, reproducible data on the environmental fate and transport of chemicals.

Table 2: Key OECD Guidelines for Environmental Fate and Transport Studies

| OECD Guideline | Test | Purpose |

| OECD 105 | Water Solubility | Determines the solubility of a substance in water, a key parameter for assessing its environmental distribution. |

| OECD 104 | Vapour Pressure | Measures the tendency of a substance to evaporate, which is important for assessing its potential for atmospheric transport. |

| OECD 117 | Partition Coefficient (n-octanol/water), HPLC Method | Determines the log Kow, which is a crucial indicator of a substance's potential for bioaccumulation and sorption to organic matter.[14] |

| OECD 111 | Hydrolysis as a Function of pH | Evaluates the abiotic degradation of a substance in water at different pH levels.[12] |

| OECD 301 | Ready Biodegradability | A screening test to assess the potential for rapid and complete biodegradation of a substance under aerobic conditions. |

| OECD 307 | Aerobic and Anaerobic Transformation in Soil | Determines the rate and route of degradation of a substance in soil under both aerobic and anaerobic conditions.[15] |

| OECD 308 | Aerobic and Anaerobic Transformation in Aquatic Sediment Systems | Assesses the degradation of a substance in aquatic sediment systems.[4] |

| OECD 316 | Phototransformation of Chemicals in Water – Direct Photolysis | Measures the rate of degradation of a substance in water due to direct absorption of light.[12] |

| OECD 106 | Adsorption – Desorption Using a Batch Equilibrium Method | Determines the sorption of a substance to soil and sediment, providing a measure of its mobility.[15] |

| OECD 312 | Leaching in Soil Columns | Simulates the leaching of a substance and its degradation products through soil columns to assess the potential for groundwater contamination.[16] |

Analytical Methodology

Accurate determination of BCBHP concentrations in environmental matrices is essential for conducting fate and transport studies. Given its structure, a suitable analytical approach would involve extraction from the sample matrix followed by instrumental analysis.

-

Sample Extraction: Solid-phase extraction (SPE) is a common technique for extracting and concentrating bisphenols and their derivatives from water samples. For soil and sediment samples, solvent extraction methods such as pressurized liquid extraction (PLE) or Soxhlet extraction would be appropriate.[17]

-

Instrumental Analysis: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is the preferred technique for the quantification of bisphenols and their derivatives due to its high sensitivity and selectivity.[18] Gas chromatography-mass spectrometry (GC-MS) can also be used, often requiring derivatization of the polar hydroxyl groups.

Visualizations

Hypothetical Degradation Pathway of BCBHP

The following diagram illustrates a hypothetical degradation pathway for BCBHP, based on known degradation mechanisms of BPA and chlorinated ethers. This pathway is speculative and requires experimental validation.

Caption: Hypothetical degradation pathway of BCBHP.

Experimental Workflow for OECD 307: Aerobic and Anaerobic Transformation in Soil

The following diagram outlines the experimental workflow for determining the transformation of BCBHP in soil according to OECD Guideline 307.

Caption: Workflow for OECD 307 soil transformation study.

Factors Influencing the Environmental Fate of BCBHP

This diagram illustrates the key relationships between the properties of BCBHP and environmental factors that determine its ultimate fate.

Caption: Factors influencing the environmental fate of BCBHP.

Conclusion

The environmental fate and transport of this compound (BCBHP) are complex processes that are currently not well-documented with experimental data. Based on its chemical structure and the behavior of related compounds, BCBHP is expected to be a relatively persistent compound with low mobility in the environment. Its high computed log Kow suggests a strong tendency to sorb to soil and sediment, limiting its potential for leaching into groundwater. Biodegradation is likely to be the primary degradation pathway, although the presence of chlorinated ether side chains may result in slower degradation rates compared to BPA. Further experimental research following standardized protocols, such as the OECD guidelines, is crucial to accurately characterize the environmental risks associated with BCBHP. The information and methodologies presented in this guide provide a robust framework for researchers and scientists to undertake such investigations and for drug development professionals to consider the environmental implications of related chemical structures.

References

- 1. Exposure to the environmental pollutant bisphenol A diglycidyl ether (BADGE) causes cell over-proliferation in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Abiotic degradation of chlorinated ethanes and ethenes in water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. adipogen.com [adipogen.com]

- 4. oecd.org [oecd.org]

- 5. researchgate.net [researchgate.net]

- 6. Biodegradation of bisphenol A in aquatic environments: river die-away - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. eurochlor.org [eurochlor.org]

- 9. Biodegradation of a variety of bisphenols under aerobic and anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chlorinated-Ethene Biodegradation Processes--WRIR 99-4285 [pubs.usgs.gov]

- 11. DSpace [dr.lib.iastate.edu]

- 12. OECD Issues Major Updates to Environmental Fate & Fish Toxicity Test Guidelines | Blue Frog Scientific [bluefrogscientific.com]

- 13. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 14. Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 15. content.fera.co.uk [content.fera.co.uk]

- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 17. sbr-1.itrcweb.org [sbr-1.itrcweb.org]

- 18. researchgate.net [researchgate.net]

Endocrine-Disrupting Potential of BADGE·2HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol A diglycidyl ether (BADGE) is a key component in the production of epoxy resins used extensively in food packaging, such as the internal coatings of cans.[1] During manufacturing, storage, and sterilization processes, BADGE can hydrolyze and react with hydrochloric acid (from sources like PVC gaskets or certain foodstuffs) to form various derivatives, including the chlorinated compound BADGE·2HCl (Bisphenol A (3-chloro-2-hydroxy-propyl) glycidyl ether hydrochloride). The presence of BADGE and its derivatives in food, beverages, and human tissues has raised concerns about their potential as endocrine-disrupting chemicals (EDCs).[2][3] EDCs are exogenous substances that can interfere with any aspect of hormone action, potentially leading to adverse health effects.[4][5]

This technical guide provides an in-depth analysis of the endocrine-disrupting potential of BADGE·2HCl, summarizing key quantitative data, detailing experimental methodologies from pivotal studies, and visualizing the molecular pathways and workflows involved. The information is intended to serve as a comprehensive resource for professionals in research and drug development.

Mechanisms of Endocrine Disruption

BADGE and its derivatives, including BADGE·2HCl, have been shown to interact with multiple endocrine pathways. The primary mechanisms of disruption involve interactions with nuclear receptors and alterations of cellular metabolism.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Interaction

BADGE is a well-documented ligand for PPARγ, a nuclear receptor crucial for adipogenesis (fat cell differentiation) and lipid metabolism.[6][7] However, its specific action is debated and may be cell-type dependent.

-

Antagonistic Activity: In several studies, BADGE acts as a PPARγ antagonist. It binds to the receptor with a reported apparent dissociation constant (Kd(app)) of 100 µM but does not activate it.[6] Instead, it inhibits the adipogenic and transcriptional activation induced by PPARγ agonists like rosiglitazone.[6] This antagonistic action has been shown to prevent hormone-mediated differentiation of adipogenic cell lines (3T3-L1 and 3T3-F442A) and reduce bone marrow adiposity in animal models, suggesting that PPARγ activity is essential for these processes.[6][8]

-

Agonistic Activity: Conversely, in an ECV304 cell line stably expressing a PPAR activation reporter gene, BADGE demonstrated agonist activity, inducing transcriptional activation to a level similar to known PPARγ agonists.[7][9] This suggests that the pharmacological profile of BADGE may depend on the specific cellular context and the co-factors present.

Interaction with Steroid Hormone Receptors

While data specifically for BADGE·2HCl is limited, studies on BADGE and its other derivatives indicate potential interactions with estrogen and androgen pathways.

-

Estrogenic and Anti-Estrogenic Effects: The hydrated derivative, BADGE·2H₂O, has shown the ability to accelerate neurite outgrowth in cortical neurons through a mechanism involving the G-protein-coupled estrogen receptor (GPER).[1][2][10] This effect was blocked by an estrogen receptor (ER) antagonist. However, in yeast-based bioassays, some BADGE derivatives have exhibited anti-estrogenic properties.[3] Another study noted anti-estrogenic activity for BADGE in a yeast two-hybrid assay at concentrations above 280 µM.[11]

-

Androgenic and Anti-Androgenic Effects: Some BADGE derivatives have been reported to possess anti-androgenic activity.[3] Specifically, partial anti-androgenic effects were observed for BADGE·2H₂O at a concentration of 100 µM.[11]

Disruption of Placental Cell Lipid Metabolism

BADGE·2HCl has been shown to directly impact cellular metabolism in human placental cells (JEG-3). At concentrations in the low micromolar range, it significantly altered the cellular lipidome, leading to a pronounced decrease in diacyl- and triacyl-glycerides (DGs and TGs) and some membrane lipids.[12] This contrasts with the parent compound BADGE, which led to an accumulation of TGs, indicating that the chlorinated derivative has a distinct effect on lipid handling.[12]

Cytotoxicity and Synergistic Effects

In studies comparing various derivatives, BADGE·2HCl and BADGE consistently show higher cytotoxicity than the hydrolyzed form, BADGE·H₂O, in placental JEG-3 cells.[12] Furthermore, in toxicity assays using bioluminescent bacteria (Microtox assay), BADGE·2HCl exhibited a synergistic toxic effect when combined with BPA and BADGE, suggesting a similar mode of action.[13] These interactions were observed at environmentally relevant concentrations as low as 0.326 µM for BADGE·2HCl.[13]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on BADGE·2HCl and its related compounds.

Table 1: Receptor Binding and Activity

| Compound | Receptor/Assay | Effect | Concentration / Value | Cell Line / System | Reference |

| BADGE | PPARγ | Antagonist (Binding Affinity) | Kd(app) = 100 µM | In vitro binding assay | [6] |

| BADGE | PPARγ | Agonist | - | ECV-ACO.Luc (ECV304 clone) | [7] |

| BADGE·2H₂O | Estrogen Receptors (ERs) | Agonist (Neurite Outgrowth) | 1-100 pM | Primary Rat Cortical Neurons | [1][2] |

| BADGE·2H₂O | Androgen Receptor | Partial Antagonist | 100 µM | - | [11] |

| BADGE | Estrogen Receptor | Anti-estrogenic | > 280 µM | Yeast two-hybrid assay | [11] |

Table 2: Cellular and Toxicological Effects

| Compound | Effect | Concentration | Cell Line / System | Reference |

| BADGE·2HCl | Altered Lipidome (↓ DGs, TGs) | Low µM range | JEG-3 (Placental Cells) | [12] |

| BADGE·2HCl | Cytotoxicity (higher than BADGE·H₂O) | - | JEG-3 (Placental Cells) | [12] |

| BADGE·2HCl | Synergistic Toxicity (with BPA, BADGE) | ≥ 0.326 µM | Vibrio fischeri (Microtox) | [13] |

Experimental Protocols

This section details the methodologies used in key studies to assess the endocrine-disrupting potential of BADGE·2HCl and its analogs.

Cell Culture and Exposure

-

JEG-3 Human Placental Cells: Cells were cultured to investigate cytotoxicity and effects on the lipidome. For experiments, cells were exposed to varying concentrations of BADGE, BADGE·H₂O, and BADGE·2HCl. The bioavailability and stability of the compounds in the culture medium were confirmed using HPLC-ESI(+)-QqQ.[12]

-

Primary Cortical Neurons: To study neurodevelopmental effects, primary cultures were established from the cortex of rat embryos. Neurons were treated with low concentrations (1-100 pM) of BADGE·2H₂O for 48 hours before analysis of neurite length and protein/mRNA expression.[1][2]

-

Adipocyte Differentiation Assays: 3T3-L1 and 3T3-F442A preadipocyte cell lines were used to assess the effect on adipogenesis. Cells were induced to differentiate in the presence of hormones and treated with BADGE to determine its ability to block differentiation, which was quantified by staining lipid droplets with Oil Red O.[6]

-

PPARγ Reporter Gene Assay: ECV304 cells were stably transfected with a reporter plasmid containing a PPAR response element linked to a luciferase gene (ECV-ACO.Luc). These cells were treated with BADGE to measure the induction of luciferase expression, indicating PPARγ activation.[7][9]

Analytical and Biochemical Assays

-

Lipidome Analysis: Following exposure, lipids were extracted from JEG-3 cell pellets using ethyl acetate. The lipid profiles were then analyzed by flow injection analysis-electrospray ionization on an Orbitrap mass spectrometer (FIA-ESI(+/−)-Orbitrap) to identify and quantify changes in different lipid classes.[12]

-

Quantitative RT-PCR: Total RNA was extracted from cultured cells (e.g., cortical neurons) and reverse-transcribed into cDNA. The expression levels of target genes, such as Hes1 and Ngn3, were quantified using real-time PCR with specific primers to understand the transcriptional effects of BADGE derivatives.[2][10]

-

Yeast-Based Bioassays: To screen for (anti)estrogenic and (anti)androgenic properties, yeast strains were genetically modified to express human estrogen or androgen receptors and a reporter gene (e.g., lac-Z). The activation or inhibition of the receptor by test compounds results in a colorimetric change that can be quantified.[3]

-

Microtox Assay: This is a standardized toxicity test that measures the effect of chemicals on the light output of the bioluminescent marine bacterium Vibrio fischeri. A decrease in luminescence indicates toxicity. This assay was used to evaluate the synergistic toxic effects of BADGE·2HCl in mixtures.[13]

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key mechanisms and experimental processes described in the literature.

Caption: GPER signaling pathway activated by BADGE·2H₂O in neurons.

Caption: Workflow of BADGE as a competitive antagonist of PPARγ.

Caption: Experimental workflow for placental cell lipidome analysis.

Conclusion

The available scientific evidence indicates that BADGE·2HCl possesses endocrine-disrupting properties, primarily through the alteration of lipid metabolism in placental cells and potential interactions with nuclear receptors, as suggested by studies on the parent BADGE compound. Its demonstrated cytotoxicity and synergistic effects with other common environmental contaminants like BPA warrant further investigation.[12][13] While much of the detailed receptor interaction data has been generated for the parent compound BADGE or its hydrated form BADGE·2H₂O, the distinct metabolic effects of BADGE·2HCl highlight the importance of studying these chlorinated derivatives as unique chemical entities.[2][6][12] For professionals in research and drug development, understanding these mechanisms is critical for assessing the potential health risks associated with exposure and for developing safer alternatives in consumer products. Future research should focus on elucidating the specific binding affinities and dose-response relationships of BADGE·2HCl with a broader range of hormone receptors, including thyroid and steroid receptors, to build a more complete toxicological profile.

References

- 1. An Endocrine-Disrupting Chemical, Bisphenol A Diglycidyl Ether (BADGE), Accelerates Neuritogenesis and Outgrowth of Cortical Neurons via the G-Protein-Coupled Estrogen Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Endocrine-Disrupting Chemical, Bisphenol A Diglycidyl Ether (BADGE), Accelerates Neuritogenesis and Outgrowth of Cortical Neurons via the G-Protein-Coupled Estrogen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BPA, BADGE and analogues: A new multi-analyte LC-ESI-MS/MS method for their determination and their in vitro (anti)estrogenic and (anti)androgenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]